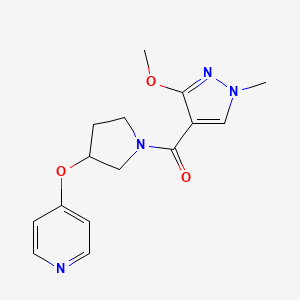
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor drugs.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol has been studied for its potential applications in the treatment of viral infections, such as influenza and hepatitis C. It has also shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its neuroprotective effects, with studies showing its ability to protect neurons from oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and tumor growth. Specifically, it has been shown to inhibit the activity of RNA polymerase, an enzyme necessary for viral replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to have a high affinity for the liver, which may be advantageous for the treatment of liver-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is its low toxicity, which makes it a promising candidate for drug development. Additionally, its high affinity for the liver may be advantageous for the treatment of liver-related diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the product. Another area of research is the investigation of the compound's potential applications in the treatment of other viral infections and cancers. Additionally, the neuroprotective effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol warrant further investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol involves the reaction of 3-fluoro-1-adamantylamine with (R)-glycidol in the presence of a Lewis acid catalyst. The reaction proceeds through an epoxide ring-opening mechanism to yield the desired product. This method has been optimized to achieve high yields and purity of the product.
Propiedades
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBZLAUCQZGNP-TWJXAIAZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

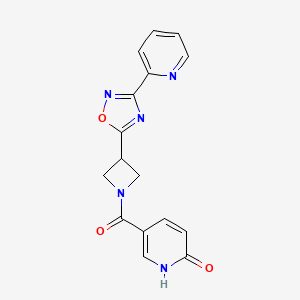
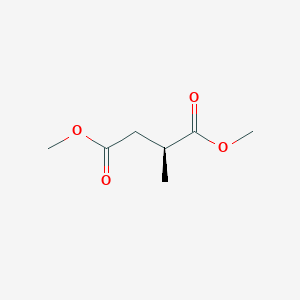
![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)
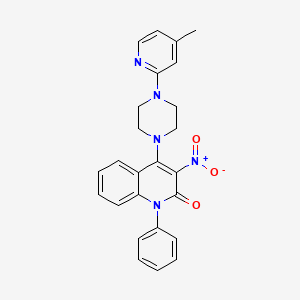
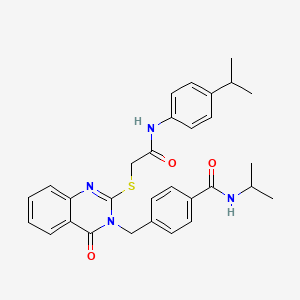
![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)
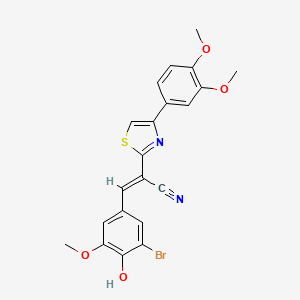
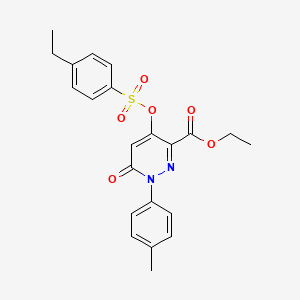
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)

